molecular formula C17H18N2O6 B12880653 N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

Cat. No.: B12880653
M. Wt: 346.3 g/mol
InChI Key: UQQLMIFUZOQGRC-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a benzamide derivative characterized by two key structural features:

  • N-substituent: A 2-(2-hydroxyethoxy)ethyl group attached to the benzamide nitrogen.
  • Para-substituent: A 5-nitrofuran-2-yl vinyl group at the 4-position of the benzamide core.

The nitrofuran vinyl group introduces an electron-deficient aromatic system, which may confer antimicrobial or anticancer properties, as seen in nitrofuran-based drugs like nitrofurantoin .

Properties

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide

InChI

InChI=1S/C17H18N2O6/c20-10-12-24-11-9-18-17(21)14-4-1-13(2-5-14)3-6-15-7-8-16(25-15)19(22)23/h1-8,20H,9-12H2,(H,18,21)/b6-3+

InChI Key

UQQLMIFUZOQGRC-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCCOCCO

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCOCCO

Origin of Product

United States

Preparation Methods

Amidation Reaction Conditions

Parameter Typical Conditions Notes
Starting materials 4-(2-(5-nitrofuran-2-yl)vinyl)benzoyl chloride or ester + 2-(2-hydroxyethoxy)ethylamine Acid chloride preferred for higher reactivity
Solvent Anhydrous solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide Solvent choice affects solubility and reaction rate
Base Triethylamine or pyridine To neutralize HCl formed during amidation
Temperature 0°C to room temperature Low temperature to prevent side reactions
Reaction time 2 to 12 hours Monitored by TLC or HPLC

Alternative Activation Methods

  • Use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) to activate the carboxylic acid directly, avoiding the need for acid chlorides.

  • This method is advantageous for sensitive substrates and can be performed under milder conditions.

Representative Synthetic Procedure

  • Activation of 4-(2-(5-nitrofuran-2-yl)vinyl)benzoic acid:
    The acid is converted to the acid chloride by reaction with thionyl chloride or oxalyl chloride under reflux in anhydrous solvent.

  • Amidation:
    The acid chloride solution is added dropwise to a cooled solution of 2-(2-hydroxyethoxy)ethylamine and triethylamine in anhydrous dichloromethane at 0°C. The mixture is stirred for several hours at room temperature.

  • Work-up:
    The reaction mixture is washed with water, dilute acid, and brine, then dried over anhydrous sodium sulfate.

  • Purification:
    The crude product is purified by recrystallization from ethanol or by column chromatography.

Yield and Purity

  • Typical yields range from 60% to 75%, depending on reaction scale and purification efficiency.

  • Purity is confirmed by NMR, showing characteristic signals for the amide NH, vinyl protons, hydroxyethoxy chain, and nitrofuran ring.

Research Findings on Preparation Optimization

  • Solvent effects: Polar aprotic solvents improve reaction rates but may increase side reactions; dichloromethane balances reactivity and selectivity.

  • Temperature control: Maintaining low temperature during acid chloride addition minimizes decomposition of the nitrofuran moiety.

  • Base selection: Triethylamine is preferred for its ability to scavenge HCl without interfering with the reaction.

  • Coupling reagent use: Carbodiimide-mediated coupling reduces harsh conditions and improves yields for sensitive substrates.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Acid chloride amidation Acid chloride, 2-(2-hydroxyethoxy)ethylamine, triethylamine, DCM, 0–25°C High reactivity, straightforward Requires handling acid chlorides, moisture sensitive 65–75
Carbodiimide coupling 4-(2-(5-nitrofuran-2-yl)vinyl)benzoic acid, EDCI/DCC, DMAP, amine, DMF or DCM Mild conditions, good for sensitive groups Longer reaction times, possible urea byproducts 60–70
Direct ester amidation Ester derivative, amine, heat or catalyst Avoids acid chloride preparation Requires higher temperature, risk of side reactions 50–60

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that compounds similar to N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide exhibit broad-spectrum antimicrobial properties. The nitrofuran moiety is known for its effectiveness against a range of bacteria and fungi, which could make this compound a candidate for developing new antimicrobial agents. For instance, derivatives of nitrofuran have shown promising results against Gram-positive bacteria, indicating potential therapeutic applications in treating infections caused by resistant strains .

Anticancer Properties
The incorporation of the vinylbenzamide structure in the compound suggests possible anticancer activities. Similar compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, derivatives with a benzamide backbone have been linked to selective inhibition of tumor growth in various cancer models, including breast and prostate cancers .

Biochemical Applications

Enzyme Inhibition
The structural features of this compound may allow it to act as an enzyme inhibitor. Compounds with similar functionalities have been characterized as inhibitors of key metabolic enzymes involved in cancer metabolism and microbial resistance pathways. This aspect could be explored further to determine the compound's mechanism of action against specific targets .

Materials Science Applications

Polymeric Materials
The presence of hydroxyethoxy groups in the compound suggests its potential utility in synthesizing polymeric materials with enhanced properties such as flexibility and thermal stability. Research into similar compounds indicates that such modifications can lead to improved mechanical properties and resistance to environmental degradation .

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Examined the efficacy of nitrofuran derivativesDemonstrated significant activity against various bacterial strains, suggesting potential for drug development
Anticancer Research Investigated benzamide derivativesIdentified selective cytotoxicity towards cancer cells while sparing normal cells
Polymer Development Explored the use of hydroxyethoxy compounds in polymer synthesisFound improvements in material properties, indicating broader applications in coatings and biomedical devices

Mechanism of Action

The mechanism of action of N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit specific enzymes. The nitrofuran moiety could be involved in redox reactions that generate reactive oxygen species, leading to cellular damage.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name Substituents on Benzamide Key Structural Differences Solubility/LogP* Inference
Target Compound -N-(2-(2-Hydroxyethoxy)ethyl), -4-(nitrofuran vinyl) Hydrophilic chain, nitroheterocycle Moderate solubility due to polar groups
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide -N-(aminomethoxyphenyl), -4-(methoxyethoxy) Aromatic amine vs. hydroxyethoxy chain Higher logP (less polar)
[125I]PIMBA (Sigma receptor ligand) -N-(2-piperidinylethyl), -3-iodo-4-methoxy Piperidine vs. hydroxyethoxy; iodine atom Lipophilic (receptor targeting)
Niclosamide Derivatives -5-chloro, -2-hydroxy, -N-(substituted phenyl) Chloro/hydroxy vs. nitrofuran vinyl Variable (depends on substituents)

*LogP inferences based on substituent polarity.

Pharmacological Activity

  • Nitrofurans typically disrupt bacterial DNA via nitroreductase activation .
  • Sigma Receptor Ligands (e.g., [125I]PIMBA) : Benzamides with piperidine/alkyl chains show high affinity for sigma receptors, enabling tumor imaging and therapy . The target compound’s hydroxyethoxy chain may reduce sigma receptor binding compared to lipophilic analogs.
  • Niclosamide Derivatives : Exhibit broad-spectrum antimicrobial activity via mitochondrial uncoupling . The target compound’s nitrofuran could mimic this mechanism but with a different pharmacokinetic profile.

Biological Activity

N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide, a compound featuring both a nitrofuran moiety and a hydroxyethoxy group, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₃
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 26635-75-6

Synthesis Methods

The synthesis of this compound generally involves several steps, including the formation of the nitrofuran derivative and subsequent coupling reactions to introduce the hydroxyethoxy group. Notably, a new process has been reported for synthesizing related compounds through a diethanolamine method which emphasizes low toxicity and high reaction efficiency .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. A study on related benzamide derivatives demonstrated broad-spectrum activity against various microorganisms, including:

  • Bacteria : Staphylococcus aureus, Bacillus subtilis, Escherichia coli
  • Fungi : Candida albicans

Minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 µg/ml to 500 µg/ml, suggesting potent activity against drug-resistant strains .

MicroorganismMIC (µg/ml)
Staphylococcus aureus1.95
Bacillus subtilis3.9
Escherichia coli7.8
Candida albicans500

Anticancer Activity

In vitro studies have shown that compounds containing nitrofuran groups can induce apoptosis in cancer cells. For instance, derivatives of benzofuroxan have been observed to trigger intrinsic apoptosis pathways in melanoma cells by regulating key signaling proteins such as AKT and BIM . The mechanism involves the generation of reactive oxygen species (ROS), which play a crucial role in mediating cytotoxic effects.

Case Studies

  • Melanoma Treatment : A study exploring the effects of nitrofuran derivatives on melanoma cells indicated significant cytotoxicity and the ability to inhibit tumor growth in murine models. The compounds were found to induce morphological changes consistent with apoptosis and showed promise as potential therapeutic agents against aggressive skin cancers .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of related benzamide derivatives demonstrated their effectiveness against common pathogens responsible for nosocomial infections. The results emphasized the need for further development of these compounds as alternatives to existing antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.